7,10-o-Ditroc docetaxel

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33+,34+,35+,37-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCVMFMWHTVJTQ-CCONUVRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H55Cl6NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1158.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7,10-o-Ditroc Docetaxel: A Cornerstone Intermediate in Cancer Drug Synthesis

Introduction: The Challenge of Synthesizing a Chemotherapeutic Workhorse

Docetaxel (Taxotere®) stands as a pillar in the treatment of numerous cancers, including breast, prostate, and non-small-cell lung cancer.[1][2] This potent antineoplastic agent functions by disrupting the microtubule network within cancer cells, a critical component of the cellular skeleton, which ultimately inhibits cell division and triggers cell death.[3] While highly effective, docetaxel possesses a complex diterpenoid structure that makes its total synthesis on a commercial scale economically unviable.[4]

The pharmaceutical industry has surmounted this challenge by developing efficient semi-synthetic routes that start from advanced natural precursors. The most common starting material is 10-deacetylbaccatin III (10-DAB), which can be sustainably extracted from the needles of the European yew tree (Taxus baccata).[4][5] The conversion of 10-DAB to docetaxel is a sophisticated process that requires precise chemical manipulation. A central challenge lies in selectively modifying the hydroxyl group at the C13 position of the taxane core while preventing unwanted reactions at other reactive sites, particularly the C7 and C10 hydroxyl groups.[5][6] This guide provides an in-depth examination of 7,10-o-Ditroc docetaxel , a key protected intermediate whose strategic design is fundamental to the successful semi-synthesis of docetaxel.

The Troc Group: A Strategic Choice for Orthogonal Protection

In the multi-step synthesis of a complex molecule like docetaxel, chemists employ "protecting groups" to temporarily mask reactive functional groups, directing reactions to specific sites. The ideal protecting group is one that can be introduced easily, remains stable through various reaction conditions, and can be removed cleanly under specific conditions that do not affect other parts of the molecule—a concept known as orthogonality .

The synthesis of docetaxel requires the attachment of a complex side chain to the C13 hydroxyl group and the presence of a tert-butoxycarbonyl (Boc) group on the side chain's nitrogen atom. The Boc group is sensitive to acid. Therefore, a protecting group for the C7 and C10 hydroxyls was needed that could withstand the side-chain coupling conditions and be removed without cleaving the essential Boc group.

The 2,2,2-trichloroethoxycarbonyl (Troc) group is the elegant solution to this problem.[7][8]

-

Stability: The Troc group is exceptionally stable under the acidic and basic conditions that would cleave many other common protecting groups (e.g., silyl ethers or the Boc group itself).[6][9]

-

Unique Deprotection: Its removal is achieved under specific reductive conditions, most commonly using zinc dust in acetic acid.[8][9] This unique cleavage mechanism ensures that it can be removed selectively without disturbing other sensitive functionalities on the docetaxel molecule.[6]

The use of the Troc group at the C7 and C10 positions exemplifies a sophisticated chemical strategy, enabling the clean and high-yield synthesis required for pharmaceutical production.

Caption: Mechanism of Troc group removal via reductive β-elimination.

Chemical Structure and Physicochemical Properties

This compound is the fully protected precursor to docetaxel, incorporating the taxane core, the C13 side chain, and the Troc protecting groups at the C7 and C10 positions.

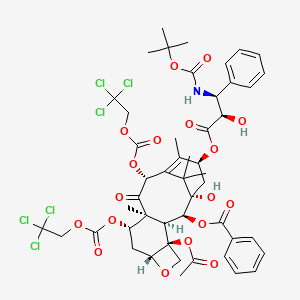

Caption: 2D structure of this compound.

The key physicochemical properties of this intermediate are summarized in the table below. This data is critical for drug development professionals for process optimization, purification, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 114915-14-9 | [10][][12] |

| Molecular Formula | C₄₉H₅₅Cl₆NO₁₈ | [10][] |

| Molecular Weight | 1158.7 g/mol | [10][][12] |

| IUPAC Name | [(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | [10] |

| Appearance | White to off-white solid | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [] |

| Boiling Point | 900.5 ± 65.0 °C (at 760 mmHg) | [] |

| Density | 1.4 ± 0.1 g/cm³ | [] |

The Semi-Synthetic Workflow: From Plant to Drug

The synthesis of docetaxel via the 7,10-o-Ditroc intermediate is a linear, multi-step process that requires rigorous control over reaction conditions and purification at each stage. The overall workflow is a testament to the power of modern synthetic organic chemistry.

Caption: Overall workflow for the semi-synthesis of Docetaxel.

Experimental Protocols: A Field-Proven Approach

The following protocols are representative of established methodologies in taxane chemistry. The causality for key reagent and condition choices is explained to provide deeper insight for the practicing scientist.

Protocol 1: Synthesis of 7,10-DiTroc-10-Deacetyl Baccatin III (Protection)

This initial step is critical for differentiating the C7 and C10 hydroxyls from the C13 hydroxyl, which is the target for the subsequent esterification.

-

Reactor Setup: A clean, dry, nitrogen-purged glass reactor is charged with 10-deacetylbaccatin III (1.0 eq).

-

Dissolution: Anhydrous pyridine or a mixture of dichloromethane and a non-nucleophilic base like 4-(dimethylamino)pyridine (DMAP) is added to dissolve the starting material. Causality: Pyridine or DMAP acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving it to completion.

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. 2,2,2-Trichloroethyl chloroformate (Troc-Cl, ~2.5 eq) is added dropwise over 30-60 minutes. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side-product formation.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield 7,10-DiTroc-10-deacetyl baccatin III as a solid.

Protocol 2: Synthesis of this compound (Side-Chain Coupling)

This esterification is the most challenging step due to the severe steric hindrance around the C13 hydroxyl group.

-

Activation of Side Chain: The protected side chain, (2R,3S)-N-Boc-3-phenylisoserine (1.5-2.0 eq), is activated. This is typically done by converting it to an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (DCC) with DMAP.

-

Coupling Reaction: 7,10-DiTroc-10-deacetyl baccatin III (1.0 eq) is dissolved in an anhydrous solvent like toluene or THF. The activated side chain is added, along with a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS).[4] The reaction is heated to 60-80 °C for several hours. Causality: A strong base and elevated temperature are necessary to overcome the high activation energy of esterifying the sterically hindered C13-OH group.[13]

-

Monitoring and Workup: The reaction is monitored by HPLC. Once the starting material is consumed, the reaction is cooled and quenched with a mild acid (e.g., saturated NH₄Cl solution).

-

Purification: The crude product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The residue is then meticulously purified by column chromatography to isolate pure this compound.

Protocol 3: Synthesis of Docetaxel (Deprotection)

This final step liberates the active pharmaceutical ingredient by selectively removing the Troc groups.

-

Reaction Setup: this compound (1.0 eq) is dissolved in a mixture of methanol and acetic acid (e.g., a 1:1 solution).[9]

-

Reductive Cleavage: Activated zinc dust (~10-20 eq) is added portion-wise to the solution. The mixture is stirred vigorously at room temperature. Causality: A large excess of zinc is required to ensure the complete reduction and elimination of both Troc groups. Acetic acid serves as a proton source for the reaction mechanism.[7][9]

-

Monitoring and Filtration: The reaction is monitored by HPLC until all the starting material and mono-deprotected intermediates are gone. Upon completion, the excess zinc is removed by filtration through a pad of celite.

-

Isolation and Purification: The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with NaHCO₃ solution to remove acetic acid, dried, and concentrated. The final crude docetaxel is purified by recrystallization or chromatography to meet pharmaceutical-grade specifications.

Analytical Significance and Quality Control

Beyond its role in synthesis, pure this compound is an indispensable tool for analytical chemists in the pharmaceutical industry. It serves as a qualified pharmaceutical reference standard .[12][14]

-

Method Validation: It is used to validate the accuracy and precision of analytical methods (primarily HPLC) designed to quantify docetaxel and its impurities.[12]

-

Impurity Profiling: As a process-related intermediate, it is a potential impurity in the final docetaxel drug substance. Its availability as a standard allows for the development of methods to detect and quantify its presence, ensuring the final product meets the stringent purity requirements set by regulatory bodies like the FDA and EMA.[][14]

-

Stability Testing: It can be used in stability studies to understand the degradation pathways of docetaxel under various stress conditions.

Conclusion

This compound is far more than a mere stepping stone in a chemical synthesis. It represents a sophisticated solution to a significant regioselectivity challenge in medicinal chemistry. The strategic implementation of the orthogonal Troc protecting group enables an efficient, scalable, and high-fidelity semi-synthesis of docetaxel, a drug that has had a profound impact on cancer therapy. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and analytical application of this intermediate is fundamental to the continued production and quality control of this life-saving medication.

References

-

ResearchGate. (2010). A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. Available from: [Link]

-

Ingenta Connect. (2010). A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. Available from: [Link]

-

Bentham Science. (2010). A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. Available from: [Link]

-

Ingenta Connect. (2010). A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. Available from: [Link]

- Google Patents. (2008). Process for the preparation of docetaxel.

-

PubChem. This compound. Available from: [Link]

-

PubMed Central (PMC). (2022). Drugs That Changed Society: Microtubule-Targeting Agents Belonging to Taxanoids, Macrolides and Non-Ribosomal Peptides. Available from: [Link]

-

Total Synthesis. Troc Protecting Group: Troc Protection & Deprotection Mechanism. Available from: [Link]

-

PubMed. (2020). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. Available from: [Link]

- Google Patents. (2014). Cabazitaxel, related compounds and methods of synthesis.

-

PubMed. (1992). Synthesis and evaluation of some water-soluble prodrugs and derivatives of taxol with antitumor activity. Available from: [Link]

-

Alentris Research Pvt. Ltd. 7,10-Ditroc Docetaxel. Available from: [Link]

-

Wikipedia. Docetaxel. Available from: [Link]

-

Chemsrc. 7,10-di-Troc-Docetaxel | CAS#:114915-14-9. Available from: [Link]

-

Chem-Station. (2019). Troc Protecting Group. Available from: [Link]

- Google Patents. (1997). Method for docetaxel synthesis.

-

ResearchGate. (2007). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. Available from: [Link]

-

British Journal of Cancer. (2006). Potential for improvement of docetaxel-based chemotherapy: a pharmacological review. Available from: [Link]

-

PubChem. Docetaxel. Available from: [Link]

-

ACS Publications. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. Available from: [Link]

Sources

- 1. Docetaxel - Wikipedia [en.wikipedia.org]

- 2. Potential for improvement of docetaxel-based chemotherapy: a pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Drugs That Changed Society: Microtubule-Targeting Agents Belonging to Taxanoids, Macrolides and Non-Ribosomal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. This compound | C49H55Cl6NO18 | CID 118989643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 7,10-Ditroc Docetaxel - SRIRAMCHEM [sriramchem.com]

- 13. WO2008054233A2 - Process for the preparation of docetaxel - Google Patents [patents.google.com]

- 14. 7,10-Ditroc Docetaxel | CAS No: 114915-14-9 [aquigenbio.com]

Physicochemical Properties of 7,10-o-Ditroc Docetaxel: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

This technical guide offers a comprehensive examination of the physical and chemical properties of 7,10-o-Ditroc docetaxel, a pivotal intermediate in the semi-synthesis of the potent antineoplastic agent, docetaxel. A thorough understanding of this precursor is critical for optimizing synthetic routes, controlling impurity profiles, and ultimately ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This document provides drug development scientists and researchers with detailed structural information, solubility data, stability profiles, and robust analytical methodologies, grounded in established scientific principles to support process development and quality control.

Introduction: The Strategic Importance of a Protected Intermediate

Docetaxel is a cornerstone of modern chemotherapy, employed in the treatment of numerous cancers, including breast, prostate, and non-small cell lung cancer. Its commercial production relies on the semi-synthesis from naturally derived precursors, such as 10-deacetylbaccatin III (10-DAB). This multi-step synthesis necessitates a sophisticated strategy of protecting and deprotecting reactive hydroxyl groups to achieve the desired molecular architecture.

This compound serves as a key protected intermediate in this process. The 2,2,2-trichloroethoxycarbonyl (Troc) group is strategically employed to mask the reactive hydroxyls at the C7 and C10 positions of the taxane core. The selection of the Troc group is deliberate; its stability under various conditions and its unique deprotection requirements provide the orthogonality needed for complex organic synthesis. This allows chemists to selectively manipulate other parts of the molecule, such as the crucial esterification at the C13 position, without unwanted side reactions.[1] A deep dive into the physicochemical characteristics of this specific intermediate is therefore not merely academic but a fundamental requirement for efficient and controlled docetaxel manufacturing.[2]

Molecular Structure and Core Chemical Properties

The identity and behavior of this compound are defined by its complex molecular structure. The addition of two Troc groups to the docetaxel framework significantly alters its properties compared to the final API.

-

Synonyms: Docetaxel Intermediate, 7,10-Bis(2,2,2-trichloroethoxycarbonyl) Docetaxel[]

Key Structural Features:

-

Taxane Core: The rigid and complex tetracyclic backbone characteristic of the taxane family.

-

C13 Side Chain: The (2R,3S)-N-tert-butoxycarbonyl-2-hydroxy-3-phenylpropanoyl side chain, which is essential for the cytotoxic activity of docetaxel.

-

Troc Protecting Groups: Two 2,2,2-trichloroethoxycarbonyl groups esterified to the C7 and C10 hydroxyls. These groups are notably stable but can be selectively cleaved under specific reductive conditions, a property that is exploited during synthesis.[1]

Caption: Logical relationship of protecting groups and the active side chain on the taxane core.

Physical Properties

The physical characteristics of this compound dictate its handling, purification, and formulation development. The compound is typically supplied as a white to off-white solid or crystalline powder.[][7]

| Physical Property | Value | Source(s) |

| Appearance | White Solid / Crystalline Powder | [][7] |

| Density | ~1.4 g/cm³ | [][6] |

| Boiling Point | ~900.5 °C at 760 mmHg | [][6] |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | [7] |

Expert Insights on Solubility: The high molecular weight and the presence of six chlorine atoms contribute to the lipophilic nature of the molecule, rendering it practically insoluble in water, a property shared with the parent docetaxel API.[8] Its good solubility in common organic solvents like dichloromethane, ethyl acetate, and alcohols is advantageous for its use in synthetic reactions and for purification via column chromatography. This solubility profile is a critical parameter when designing crystallization and isolation procedures.

Chemical Stability and Storage

The stability of this intermediate is paramount for preventing the formation of impurities that could carry through to the final API.

-

pH Stability: The Troc protecting groups are resistant to the acidic and mildly basic conditions often used to remove other common protecting groups (e.g., silyl ethers, Boc group).[1] This orthogonality is the primary reason for their use. However, strong basic conditions should be avoided to prevent hydrolysis of the various ester linkages within the molecule.

-

Reductive Instability: The molecule is designed to be sensitive to reductive cleavage. The Troc groups are readily removed using zinc dust in the presence of acetic acid.[1] This dictates that reductive agents must be avoided during its synthesis and handling until the final deprotection step.

-

Storage Conditions: While specific stability studies on the intermediate are not widely published, best practices derived from handling docetaxel and related taxanes should be followed. The compound should be stored in well-sealed containers at refrigerated temperatures (2-8°C), protected from light and moisture to minimize degradation.[9][10]

Analytical Characterization Protocols

Robust analytical methods are required to confirm the identity, purity, and stability of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method provides excellent resolution of the main component from related impurities.

Exemplar Experimental Protocol:

-

System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 60% B

-

5-20 min: 60% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 60% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 230 nm[11]

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.

Causality Behind Choices: A C18 column is chosen for its affinity for lipophilic molecules. A gradient elution is necessary to separate the highly retained main peak from earlier eluting polar impurities and later eluting non-polar impurities. The detection wavelength of 230 nm provides a strong chromophoric response from the benzoyl group present in the molecule.[11]

Caption: Standard workflow for HPLC purity analysis of this compound.

Structural Confirmation by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the intermediate, providing unequivocal evidence of its identity.

Exemplar Experimental Protocol:

-

System: LC-MS system with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ESI mode is preferred.

-

Sample Preparation: Dilute the sample from the HPLC preparation (or dissolve in methanol) to approximately 10 µg/mL and infuse directly or inject via LC.

-

Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 500-1500).

-

Expected Ions: Look for the protonated molecule [M+H]⁺ at m/z ~1159.7 and common adducts such as the sodium adduct [M+Na]⁺ at m/z ~1181.7.

Identity Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides detailed structural information, confirming the presence of the Troc groups and the integrity of the taxane skeleton.

Exemplar Experimental Protocol:

-

System: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the substance in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Experiments: Acquire standard ¹H and ¹³C spectra.

-

Key Diagnostic Signals in ¹H NMR:

-

Troc Groups: Characteristic singlets for the CH₂ protons of the trichloroethoxy groups.

-

Taxane Core: A complex series of multiplets in the aliphatic region.

-

Side Chain & Aromatic Protons: Distinct signals for the phenyl groups and the t-butyl group.

-

Conclusion: A Well-Characterized Path to a Quality API

This compound is more than a mere stepping stone in a synthetic sequence; it is a critical control point. Its properties—lipophilicity, specific reactivity, and stability—are intentionally engineered through the use of the Troc protecting groups. A comprehensive understanding and rigorous analytical characterization of this intermediate, as detailed in this guide, are indispensable for any organization involved in the development and manufacturing of docetaxel. By implementing these robust analytical protocols and adhering to proper handling procedures, researchers and manufacturers can ensure the quality of the intermediate, leading to a more efficient synthesis and a higher purity final API, which is essential for patient safety and therapeutic efficacy.

References

-

Title: this compound | C49H55Cl6NO18 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 7,10-di-Troc-Docetaxel | CAS#:114915-14-9 Source: Chemsrc URL: [Link]

-

Title: this compound CAS 114915-14-9 Source: HSP Pharma URL: [Link]

- Source: Google Patents (US5688977A)

-

Title: Study on Synthesis of Docetaxel Source: Science & Technology Review URL: [Link]

-

Title: Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation Source: Research in Pharmaceutical Sciences URL: [Link]

-

Title: Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues Source: Research in Pharmaceutical Sciences (via PMC) URL: [Link]

-

Title: this compound Manufacturers and Suppliers Source: JIN DUN URL: [Link]

-

Title: Docetaxel | C43H53NO14 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Stability of Docetaxel Solution after Dilution Source: The Canadian Journal of Hospital Pharmacy URL: [Link]

-

Title: RP-HPLC Method Development and Validation for the Estimation of Docetaxel Source: Journal of Innovations in Drug Discovery & Pharmaceutical Technology URL: [Link]

-

Title: Cytotoxic Drug Stability Monograph: Docetaxel Source: NHS Pharmaceutical Research and Development Group URL: [Link]

-

Title: Physical and chemical stability of Taxotere (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage Source: ecancermedicalscience URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. China this compound manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 3. This compound | C49H55Cl6NO18 | CID 118989643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7,10-Ditroc Docetaxel - SRIRAMCHEM [sriramchem.com]

- 6. 7,10-di-Troc-Docetaxel | CAS#:114915-14-9 | Chemsrc [chemsrc.com]

- 7. cy.hsp-pharma.com [cy.hsp-pharma.com]

- 8. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cjhp-online.ca [cjhp-online.ca]

- 10. scispace.com [scispace.com]

- 11. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 7,10-o-Ditroc Docetaxel in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7,10-o-Ditroc docetaxel is a key intermediate in the synthesis of docetaxel, a potent anti-cancer agent.[][2] Understanding its solubility in organic solvents is critical for its synthesis, purification, and handling. This guide provides a comprehensive overview of the known solubility characteristics of the parent compound, docetaxel, and an in-depth analysis of the anticipated solubility profile of this compound. Due to the limited availability of direct quantitative solubility data for this specific intermediate, this document emphasizes the theoretical considerations and provides a detailed experimental protocol for researchers to determine its solubility in various organic solvents.

Introduction: The Significance of Solubility in the Synthesis of Docetaxel

Docetaxel is a member of the taxane family of chemotherapeutic agents and is widely used in the treatment of various cancers.[3][4] Its synthesis is a complex multi-step process, often involving the use of protecting groups to selectively modify the core structure.[2][5] this compound is a crucial intermediate where the hydroxyl groups at the 7 and 10 positions are protected by 2,2,2-trichloroethoxycarbonyl (Troc) groups.[2]

The solubility of this intermediate in organic solvents is a pivotal parameter that influences:

-

Reaction kinetics and efficiency: The rate and completeness of subsequent synthetic steps are dependent on the dissolution of the starting materials.

-

Purification strategies: The choice of solvents for crystallization, chromatography, and extraction is dictated by the solubility profile of the compound and its impurities.

-

Handling and formulation: Proper solvent selection is essential for preparing stock solutions and for further processing.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C49H55Cl6NO18 | [][6] |

| Molecular Weight | 1158.7 g/mol | [][6] |

| Appearance | White Solid | [] |

| Purity | ≥98% (typical) | [][7] |

| Storage | -20°C | [8] |

Solubility Profile: From Docetaxel to its Ditroc Intermediate

Solubility of Docetaxel

Quantitative solubility data for the parent compound, docetaxel, provides a valuable baseline. Docetaxel is characterized as a highly lipophilic compound that is practically insoluble in water.[4][9][10]

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL to 100 mg/mL | [8][11][12] |

| Dimethylformamide (DMF) | ~5 mg/mL | [8] |

| Ethanol | ~1.5 mg/mL to 50 mg/mL | [8][11] |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Methanol | Soluble |

Note: The wide range in reported solubility values for DMSO and ethanol may be attributed to variations in experimental conditions, such as temperature and the presence of moisture.

The Influence of the Troc Protecting Group on Solubility

The introduction of two Troc groups in place of the hydroxyl groups at the C-7 and C-10 positions significantly alters the physicochemical properties of the docetaxel molecule. The 2,2,2-trichloroethoxycarbonyl (Troc) group is a carbamate protecting group that is stable under various conditions but can be removed by reduction.[13][14]

The key structural changes and their likely impact on solubility are:

-

Increased Lipophilicity: The Troc group is substantially more lipophilic than the hydroxyl group it replaces. This is due to the presence of the trichloromethyl and ethyl groups. Consequently, this compound is expected to exhibit enhanced solubility in non-polar and moderately polar aprotic organic solvents compared to docetaxel.

-

Reduced Hydrogen Bonding Capability: The replacement of the hydroxyl groups eliminates their ability to act as hydrogen bond donors. This will likely decrease the solubility in protic solvents, such as water and lower alcohols, where hydrogen bonding plays a significant role in solvation.

Based on these principles, it is anticipated that this compound will be readily soluble in solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. While some sources indicate solubility in methanol, ethanol, and DMSO, the quantitative values may differ from those of the parent docetaxel.[15]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of comprehensive published data, an experimental approach is necessary to determine the precise solubility of this compound in specific organic solvents. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is recommended for its reliability.[16][17]

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Sources

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Docetaxel-Loaded Nanoparticles Assembled from β-Cyclodextrin/Calixarene Giant Surfactants: Physicochemical Properties and Cytotoxic Effect in Prostate Cancer and Glioblastoma Cells [frontiersin.org]

- 4. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alentris.org [alentris.org]

- 7. 114915-14-9 this compound AKSci O164 [aksci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. WO2009002425A2 - Solubilized formulation of docetaxel without tween 80 - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 15. cy.hsp-pharma.com [cy.hsp-pharma.com]

- 16. researchgate.net [researchgate.net]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

The Strategic Synthesis of Taxanes: A Technical Guide to 7,10-o-Ditroc Docetaxel as a Pivotal Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Taxanes and the Quest for Synthetic Efficiency

The taxane family of diterpenoids, most notably paclitaxel and docetaxel, represents a cornerstone of modern chemotherapy, exhibiting potent anti-cancer activity by disrupting microtubule dynamics.[1] Docetaxel, a semi-synthetic analogue of paclitaxel, offers improved water solubility and a distinct efficacy profile.[1] Its synthesis is a complex challenge that has spurred significant innovation in organic chemistry. The most viable commercial production of docetaxel relies on the semi-synthesis from 10-deacetylbaccatin III (10-DAB), a renewable precursor extracted from the needles of the European yew tree (Taxus baccata).[2] This approach circumvents the low natural abundance and unsustainable harvesting previously required for paclitaxel.

A critical juncture in the semi-synthesis of docetaxel is the selective manipulation of the hydroxyl groups on the 10-DAB core. This technical guide provides an in-depth examination of a key intermediate in this process: 7,10-o-Ditroc docetaxel. We will explore the strategic rationale behind the use of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group, detail the synthetic pathway to this compound, and elucidate its conversion to the final active pharmaceutical ingredient. This guide is intended to provide not just a procedural overview, but a deeper understanding of the chemical principles and experimental considerations that underpin this elegant synthetic strategy.

The Gatekeeper: Why the Troc Protecting Group is a Strategic Choice in Taxane Synthesis

In the multi-step synthesis of complex molecules like docetaxel, the choice of protecting groups is paramount.[3] An ideal protecting group must be introduced efficiently, remain stable through various reaction conditions, and be removed selectively in high yield without affecting other functional groups.[4] The 2,2,2-trichloroethoxycarbonyl (Troc) group has emerged as a highly effective choice for the protection of the C7 and C10 hydroxyl groups of 10-DAB for several compelling reasons.[4][5]

The Troc group is valued for its stability across a range of conditions that are necessary for the subsequent side-chain coupling, including acidic and mild reductive environments.[4] However, its most significant advantage lies in its orthogonality to other commonly used protecting groups in taxane synthesis, particularly the tert-butoxycarbonyl (Boc) group used to protect the amino function on the phenylisoserine side chain.[6] The Boc group is acid-labile, while the Troc group is stable to acidic conditions.[6] Conversely, the Troc group is cleaved under specific reductive conditions (typically using zinc powder in the presence of acetic acid) that leave the Boc group and other sensitive functionalities of the docetaxel molecule intact.[4][6] This orthogonal relationship allows for a controlled, stepwise deprotection sequence, which is essential for achieving a high-yielding and clean synthesis.

Furthermore, the introduction of the Troc group is generally a high-yielding process, and its removal via a beta-elimination mechanism under reductive conditions is efficient and selective, minimizing the formation of by-products.[6]

The Synthetic Pathway: From 10-DAB to Docetaxel via a Troc-Protected Intermediate

The semi-synthesis of docetaxel from 10-DAB via the 7,10-o-Ditroc intermediate can be conceptually divided into three key stages:

-

Protection: Selective protection of the C7 and C10 hydroxyl groups of 10-DAB using the Troc group.

-

Coupling: Esterification of the C13 hydroxyl group of the protected 10-DAB with a suitably protected phenylisoserine side chain.

-

Deprotection: Removal of the Troc protecting groups from the C7 and C10 positions to yield docetaxel.

Step 1: Synthesis of 7,10-di-Troc-10-deacetylbaccatin III

The first crucial step is the selective protection of the less sterically hindered C7 and C10 secondary hydroxyl groups of 10-DAB, leaving the more hindered C13 tertiary hydroxyl group free for the subsequent side-chain coupling.

Experimental Protocol: Protection of 10-DAB

-

Dissolution: Dissolve 10-deacetylbaccatin III (1 equivalent) in anhydrous methylene chloride (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (8 equivalents) to the solution.[6]

-

Addition of Protecting Agent: Add 2,2,2-trichloroethyl chloroformate (Troc-Cl, 4 equivalents) dropwise to the cooled solution.[6]

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with methylene chloride (3 x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 7,10-di-Troc-10-deacetylbaccatin III.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| 7,10-di-Troc-10-deacetylbaccatin III | C₃₅H₃₈Cl₆O₁₄ | 895.38 | White solid | ≥95% |

Data sourced from LKT Labs.[7]

Step 2: Coupling with the Phenylisoserine Side Chain to form this compound

With the C7 and C10 hydroxyl groups protected, the C13 hydroxyl group of 7,10-di-Troc-10-deacetylbaccatin III is esterified with a protected phenylisoserine side chain. A common and efficient method for this coupling is the use of a β-lactam synthon.[8]

Experimental Protocol: Side-Chain Coupling

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve 7,10-di-Troc-10-deacetylbaccatin III (1 equivalent) and the protected β-lactam side chain (e.g., cis-(±)-1-(tert-Butoxycarbonyl)-3-tert-butyldimethylsilyloxy-4-phenylazetidin-2-one, ~4 equivalents) in anhydrous tetrahydrofuran (THF).[8]

-

Cooling: Cool the solution to between -40 and -50 °C.

-

Base Addition: Add a solution of lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, ~1.5 equivalents) dropwise to the reaction mixture.[8]

-

Reaction: Stir the mixture at the same temperature for approximately 1 hour, monitoring the reaction progress by TLC.

-

Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the mixture with ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₄₉H₅₅Cl₆NO₁₈ | 1158.7 | White Solid |

Data sourced from PubChem.[9]

Step 3: Deprotection to Yield Docetaxel

The final step in the synthesis is the selective removal of the two Troc protecting groups from the C7 and C10 positions to unveil the final docetaxel molecule. This is typically achieved through a reduction reaction using activated zinc powder in the presence of acetic acid.

Experimental Protocol: Troc Deprotection

-

Dissolution: Dissolve this compound (1 equivalent) in methanol (MeOH).[6]

-

Addition of Zinc: Add activated zinc powder (in large excess, e.g., 10 mg per 1 mg of substrate) to the solution and stir for 5 minutes at room temperature.[6]

-

Addition of Acetic Acid: Add glacial acetic acid (HOAc) to the mixture.[6]

-

Heating: Heat the reaction mixture to 60 °C for approximately 30 minutes, or until the reaction is complete as monitored by TLC.[6]

-

Cooling and Concentration: Cool the mixture to room temperature and concentrate under reduced pressure.

-

Work-up: Treat the residue with a 5% aqueous sodium hydroxide (NaOH) solution and extract with ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous potassium carbonate (K₂CO₃), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel to obtain pure docetaxel.

Conclusion: A Testament to Strategic Synthesis

The synthesis of docetaxel via the this compound intermediate is a prime example of strategic and elegant organic synthesis. The use of the Troc protecting group provides a robust and orthogonal handle to mask the C7 and C10 hydroxyls of 10-DAB, allowing for the efficient and high-yielding introduction of the crucial phenylisoserine side chain. Each step, from protection to coupling to the final deprotection, has been optimized to maximize yield and purity, making this a viable pathway for the large-scale production of a life-saving chemotherapeutic agent. This technical guide has aimed to provide not only the "how" but also the "why" behind these synthetic choices, offering valuable insights for researchers in the field of medicinal chemistry and drug development.

References

-

Total Synthesis. Troc Protecting Group: Troc Protection & Deprotection Mechanism. [Link]

-

The Royal Society of Chemistry. Synthetic copolymer conjugates of docetaxel and in vitro assessment of anticancer efficacy. [Link]

-

ResearchGate. A convenient and easy-controlled method for preparation of 7,10-bis (2,2,2-trichloroethyloxycarbonyl)-10-deacetyl baccatin III. [Link]

-

PubChem. This compound. [Link]

- Google Patents.

-

Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

Targeted delivery of novel peptide-docetaxel conjugate to MCF-7 cell through Neuropilin-1 receptor. [Link]

- Google P

-

ResearchGate. Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. [Link]

- Google Patents.

-

Chem-Station. Troc Protecting Group. [Link]

- Google Patents.

-

National Institutes of Health. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. [Link]

-

Journal of the American Chemical Society. Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. [Link]

-

ResearchGate. A Mild and Convenient SemiSynthesis of Docetaxel from 10-Deacetyl Baccatin III. [Link]

-

A Process For The Synthesis Of Paclitaxel. [Link]

-

ResearchGate. New deprotection method of the 2,2,2-trichloroethoxycarbonyl (Troc) group with (BU3Sn)2. [Link]

-

PubChem. 7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. thno.org [thno.org]

- 4. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. WO2008054233A2 - Process for the preparation of docetaxel - Google Patents [patents.google.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. WO2002012216A1 - An improved process for the preparation of docetaxel - Google Patents [patents.google.com]

- 8. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

The Strategic Synthesis of Docetaxel: A Technical Guide to the Pivotal Intermediate, 7,10-o-Ditroc Docetaxel

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical exploration of 7,10-o-Ditroc docetaxel, a critical, yet often overlooked, intermediate in the semi-synthesis of the potent anti-cancer agent, docetaxel. We will dissect the rationale behind its development, the intricacies of its synthesis and deprotection, and its crucial role in streamlining the production of one of modern oncology's most important chemotherapeutics.

Introduction: The Challenge of Docetaxel Synthesis and the Rise of Protecting Group Strategy

Docetaxel, a member of the taxane family of drugs, is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer[1]. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells[1][2]. The commercial production of docetaxel relies on the semi-synthesis from natural precursors, most notably 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively large quantities from the needles of the European yew tree (Taxus baccata)[3].

The synthetic challenge lies in the selective functionalization of the 10-DAB core. Specifically, the crucial step is the esterification of the hydroxyl group at the C13 position with the complex (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid side chain. However, the hydroxyl groups at the C7 and C10 positions of the 10-DAB molecule are also reactive, leading to undesired side reactions and a significant reduction in the yield of the final product. This necessitates a robust protecting group strategy to temporarily block the C7 and C10 hydroxyl groups, thereby directing the esterification to the desired C13 position. This is where the development of this compound becomes pivotal.

The Troc Advantage: Why 2,2,2-Trichloroethoxycarbonyl was a Strategic Choice

The 2,2,2-trichloroethoxycarbonyl (Troc) group was selected for the protection of the C7 and C10 hydroxyl groups due to its unique chemical properties that make it ideal for multi-step synthesis. The Troc group is stable under a wide range of reaction conditions, including those that are acidic or basic, which are often required for the manipulation of other functional groups in the molecule[4][5].

This "orthogonality" is a key concept in complex organic synthesis. It allows for the selective removal of different protecting groups at various stages of the synthesis without affecting others. The Troc group's stability to acidic and basic conditions means that other protecting groups, such as the tert-butoxycarbonyl (Boc) group on the side chain, can be manipulated without premature deprotection of the C7 and C10 positions.

The deprotection of the Troc group is typically achieved under mild reductive conditions, most commonly using zinc dust in the presence of a proton source like acetic acid or ammonium chloride[4][6]. This specific and gentle removal process ensures that other sensitive functional groups within the docetaxel molecule remain intact.

Synthesis and Deprotection of this compound: A Step-by-Step Workflow

The synthesis of docetaxel via the 7,10-o-Ditroc intermediate can be conceptualized in three main stages: protection of the 10-DAB core, coupling with the side chain, and finally, deprotection to yield the active pharmaceutical ingredient.

Protection of 10-Deacetylbaccatin III

The first step involves the selective protection of the C7 and C10 hydroxyl groups of 10-deacetylbaccatin III with the Troc protecting group.

Experimental Protocol: Synthesis of 7,10-Di-Troc-10-deacetylbaccatin III

-

Dissolution: Dissolve 10-deacetylbaccatin III in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a base, typically pyridine or a tertiary amine like triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

-

Acylation: Cool the reaction mixture to 0°C and slowly add 2,2,2-trichloroethyl chloroformate (Troc-Cl). The reaction is typically stirred at this temperature for a few hours and then allowed to warm to room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 7,10-Di-Troc-10-deacetylbaccatin III.

Side-Chain Coupling

With the C7 and C10 hydroxyl groups protected, the C13 hydroxyl group is now available for esterification with the protected side chain.

Experimental Protocol: Synthesis of 2'-Protected-7,10-o-Ditroc docetaxel

-

Activation: The protected side chain, N-Boc-(2R,3S)-3-phenylisoserine, is activated to facilitate the esterification. This can be achieved by converting it to an acid chloride or by using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Coupling Reaction: The activated side chain is then reacted with 7,10-Di-Troc-10-deacetylbaccatin III in an anhydrous aprotic solvent. The reaction is stirred at room temperature until completion.

-

Purification: The resulting protected docetaxel derivative is purified using column chromatography to remove any unreacted starting materials and byproducts.

Deprotection to Yield Docetaxel

The final step is the removal of the Troc protecting groups from the C7 and C10 positions to yield docetaxel.

Experimental Protocol: Deprotection of this compound

-

Reaction Setup: The protected docetaxel intermediate is dissolved in a solvent mixture, typically methanol, acetic acid, and water, or THF and water[4][6].

-

Reductive Cleavage: Activated zinc dust is added to the solution in excess. The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The deprotection is monitored by TLC or HPLC to follow the disappearance of the starting material and the appearance of the docetaxel product.

-

Work-up and Final Purification: Once the reaction is complete, the excess zinc is removed by filtration. The filtrate is then subjected to an aqueous work-up, and the crude docetaxel is extracted with a suitable organic solvent like ethyl acetate. The final product is purified by recrystallization or column chromatography to yield high-purity docetaxel.

Caption: Synthetic workflow for docetaxel via the 7,10-o-Ditroc intermediate.

Physicochemical Properties of this compound

The introduction of the two Troc groups significantly alters the physicochemical properties of the docetaxel precursor.

| Property | Value | Source |

| Molecular Formula | C49H55Cl6NO18 | [] |

| Molecular Weight | 1158.7 g/mol | [2][] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate | [1][] |

| Storage | Store at -20°C | [] |

| Purity (Typical) | ≥98.0% | [] |

Mechanism of Action of the Final Product: Docetaxel

It is crucial to reiterate that this compound is a synthetic intermediate and not a therapeutic agent itself. The biological activity resides in the final deprotected product, docetaxel.

Docetaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event promotes the assembly of tubulin into stable, non-functional microtubule bundles and inhibits their disassembly[1][2]. The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, which ultimately triggers apoptosis, or programmed cell death[1][2].

Caption: Mechanism of action of docetaxel on microtubule dynamics.

Conclusion: A Testament to the Power of Synthetic Strategy

The development and utilization of this compound exemplify the critical role of strategic chemical synthesis in modern drug development. While not a therapeutic agent in its own right, this intermediate is indispensable for the efficient and high-yield production of docetaxel. The thoughtful application of the Troc protecting group to temporarily mask the reactive C7 and C10 hydroxyls of 10-deacetylbaccatin III allows for precise and selective chemistry to occur at the C13 position. This not only improves the overall efficiency of the synthesis but also ensures the high purity of the final active pharmaceutical ingredient. For researchers and professionals in the field, understanding the journey of a drug like docetaxel, including the nuanced chemistry of its key intermediates, provides invaluable insights into the elegant solutions that underpin the production of life-saving medicines.

References

-

Chemsrc. 7,10-di-Troc-Docetaxel | CAS#:114915-14-9. (2025). Available at: [Link].

-

PubChem. This compound. Available at: [Link].

-

Georg, G. I., et al. (2007). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. The Journal of organic chemistry, 72(3), 756–759. Available at: [Link].

-

ResearchGate. Fig. 1 1 H NMR spectra of (a) 1L-DTX, (b) 2L 2¢,7 - ResearchGate. Available at: [Link].

- Google Patents. WO1997034866A1 - Method for docetaxel synthesis.

- Google Patents. EP2768819B1 - Cabazitaxel, related compounds and methods of synthesis.

- Google Patents. US5688977A - Method for docetaxel synthesis.

-

Baran, P. S., & Ishihara, Y. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. The Journal of Organic Chemistry, 85(15), 9447–9466. Available at: [Link].

- Google Patents. WO2008054233A2 - Process for the preparation of docetaxel.

-

Total Synthesis. Troc Protecting Group: Troc Protection & Deprotection Mechanism. Available at: [Link].

-

Chem-Station. Troc Protecting Group. (2019). Available at: [Link].

Sources

- 1. cy.hsp-pharma.com [cy.hsp-pharma.com]

- 2. This compound | C49H55Cl6NO18 | CID 118989643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-DES-T-BOC-10-DEACETYL-7,10-O-BIS{[(2,2,2-TRICHLOROETHYL)OXY]CARBONYL} DOCETAXEL | 114915-16-1 [amp.chemicalbook.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 6. EP2768819B1 - Cabazitaxel, related compounds and methods of synthesis - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 7,10-o-Ditroc docetaxel from 10-deacetylbaccatin III

Application Notes and Protocols: A-568-Docetaxel

Abstract & Introduction

Docetaxel, a potent anti-mitotic agent, is a cornerstone of modern chemotherapy regimens. Its semi-synthesis from readily available precursors is a critical process in pharmaceutical manufacturing. This document outlines a robust and reproducible protocol for the synthesis of Docetaxel, commencing with the selective protection of the C-7 and C-10 hydroxyl groups of 10-deacetylbaccatin III (10-DAB) using the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group.[1][2][3] 10-DAB, a natural product extracted from the needles of the European yew tree (Taxus baccata), serves as an ideal and abundant starting material for the semi-synthesis of taxane-based chemotherapeutics.[1][4][5][6]

The strategic choice of the Troc group is predicated on its stability across a range of reaction conditions and its orthogonal removal under mild, reductive conditions, which preserves the sensitive taxane core.[3][7][8] This application note provides a detailed, step-by-step methodology, including the rationale behind critical process parameters, to guide researchers and drug development professionals in the efficient synthesis of Docetaxel.

Strategic Overview of the Synthetic Pathway

The semi-synthesis of Docetaxel from 10-DAB is a multi-step process that hinges on the precise manipulation of protecting groups to achieve the desired chemical transformations. The key stages of this synthesis are:

-

Selective Protection: The C-7 and C-10 hydroxyl groups of 10-DAB are selectively protected with the Troc group to prevent their interference in subsequent reactions.

-

Side-Chain Coupling: The protected 10-DAB derivative is then coupled with a suitably protected N-tert-butoxycarbonyl (Boc) protected (2R,3S)-3-phenylisoserine side chain.

-

Deprotection: The Troc protecting groups at the C-7 and C-10 positions are selectively removed to yield Docetaxel.

This strategic approach ensures a high-yielding and efficient synthesis of the target molecule.

Caption: Synthetic workflow for Docetaxel.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Grade |

| 10-Deacetylbaccatin III (10-DAB) | Commercially Available | ≥98% |

| 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Commercially Available | ≥98% |

| Pyridine | Commercially Available | Anhydrous |

| Dichloromethane (DCM) | Commercially Available | Anhydrous |

| N-Boc-(2R,3S)-3-phenylisoserine | Commercially Available | ≥98% |

| Diisopropylcarbodiimide (DIC) | Commercially Available | ≥98% |

| 4-Dimethylaminopyridine (DMAP) | Commercially Available | ≥98% |

| Toluene | Commercially Available | Anhydrous |

| Zinc dust | Commercially Available | Activated |

| Acetic Acid | Commercially Available | Glacial |

| Ethyl Acetate | Commercially Available | ACS Grade |

| Hexanes | Commercially Available | ACS Grade |

| Saturated aq. NH4Cl | In-house preparation | |

| Saturated aq. NaHCO3 | In-house preparation | |

| Brine | In-house preparation | |

| Anhydrous MgSO4 | Commercially Available |

Step 1: Synthesis of 7,10-o-Ditroc-10-deacetylbaccatin III

Rationale: The selective protection of the C-7 and C-10 hydroxyl groups is a critical first step. The Troc group is introduced using 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base, such as pyridine. Pyridine acts as a nucleophilic catalyst and an acid scavenger. The reaction is performed in an anhydrous aprotic solvent like dichloromethane (DCM) to prevent hydrolysis of the chloroformate.

Protocol:

-

To a solution of 10-deacetylbaccatin III (1.0 eq) in anhydrous DCM (10 mL/g of 10-DAB) under an inert atmosphere (N2 or Ar), add pyridine (3.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 2,2,2-trichloroethyl chloroformate (Troc-Cl, 2.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (Gradient elution: 20-40% Ethyl Acetate in Hexanes) to afford 7,10-o-Ditroc-10-deacetylbaccatin III as a white solid.

Step 2: Coupling of 7,10-o-Ditroc-10-DAB with the N-Boc Side Chain

Rationale: The esterification of the C-13 hydroxyl group of the protected baccatin core with the N-Boc protected phenylisoserine side chain is achieved using a carbodiimide coupling agent, such as diisopropylcarbodiimide (DIC), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Toluene is a suitable solvent for this reaction as it allows for azeotropic removal of water, which can be a byproduct of the esterification.

Protocol:

-

To a solution of 7,10-o-Ditroc-10-deacetylbaccatin III (1.0 eq) and N-Boc-(2R,3S)-3-phenylisoserine (1.5 eq) in anhydrous toluene (15 mL/g of protected 10-DAB) under an inert atmosphere, add DMAP (0.2 eq).

-

Add diisopropylcarbodiimide (DIC, 1.5 eq) to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexanes).

-

After completion, cool the reaction to room temperature and filter to remove the diisopropylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (Gradient elution: 15-30% Ethyl Acetate in Hexanes) to yield the protected Docetaxel intermediate.

Step 3: Deprotection of the Troc Groups to Yield Docetaxel

Rationale: The Troc groups are selectively removed under reductive conditions using activated zinc dust in the presence of a proton source, typically acetic acid.[3][7] This method is highly effective and does not affect other sensitive functional groups within the molecule, such as the Boc group or the ester linkages.[8]

Protocol:

-

Dissolve the protected Docetaxel intermediate (1.0 eq) in a mixture of acetic acid and ethyl acetate (1:1 v/v, 20 mL/g of substrate).

-

Add activated zinc dust (10 eq) portion-wise to the solution.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC (Eluent: 60% Ethyl Acetate in Hexanes).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the excess zinc.

-

Wash the Celite pad with ethyl acetate.

-

Carefully neutralize the filtrate with saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the final product by recrystallization from an ethyl acetate/hexanes mixture to obtain Docetaxel as a white crystalline solid.

Data Summary

| Step | Product | Starting Material | Yield (%) | Purity (HPLC) |

| 1 | 7,10-o-Ditroc-10-DAB | 10-DAB | 85-90 | >98% |

| 2 | Protected Docetaxel | 7,10-o-Ditroc-10-DAB | 75-80 | >97% |

| 3 | Docetaxel | Protected Docetaxel | 90-95 | >99% |

Conclusion

This application note provides a comprehensive and validated protocol for the semi-synthesis of Docetaxel from 10-deacetylbaccatin III. The use of the Troc protecting group offers a reliable and efficient strategy for the selective protection of the C-7 and C-10 hydroxyl groups, facilitating a high-yielding synthesis of this important anti-cancer therapeutic. The detailed step-by-step procedures and the rationale provided will enable researchers and drug development professionals to successfully replicate this synthesis.

References

-

Study on Synthesis of Docetaxel. Science & Technology Review. 2010, 28(13): 82-86. [Link]

-

Zhou, H., et al. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. Letters in Organic Chemistry. 2010, 7(6): 450-452. [Link]

-

A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. Letters in Organic Chemistry. [Link]

- Holton, R. A., et al. Method for docetaxel synthesis.

-

Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. Request PDF. [Link]

-

Holton, R. A., et al. METHOD FOR DOCETAXEL SYNTHESIS. WIPO Patentscope. 1997, WO/1997/034866. [Link]

-

Troc Protecting Group: Troc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. NIH. [Link]

-

Drugs That Changed Society: Microtubule-Targeting Agents Belonging to Taxanoids, Macrolides and Non-Ribosomal Peptides. PubMed Central. 2022, 27(17): 5829. [Link]

-

Troc Protecting Group. Chem-Station Int. Ed. 2019. [Link]

-

Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group. NCBI - NIH. 2021. [Link]

-

An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. MDPI. 2024, 13(11): 1853. [Link]

-

2,2,2-Trichloroethoxycarbonyl chloride. Wikipedia. [Link]

- Process for the preparation of docetaxel.

-

Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. Journal of the American Chemical Society. 1995, 117(1): 624–633. [Link]

-

Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. PubMed. 2018, 20(24): 8043–8046. [Link]

-

The Li Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal. 2022. [Link]

-

10-Deacetylbaccatin. Wikipedia. [Link]

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]

- 3. Drugs That Changed Society: Microtubule-Targeting Agents Belonging to Taxanoids, Macrolides and Non-Ribosomal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes and Protocols for the Synthesis of 7,10-O-Ditroc Docetaxel

Introduction

Docetaxel is a highly potent, semi-synthetic antineoplastic agent belonging to the taxane family of drugs.[1][2] Its mechanism of action involves the disruption of the microtubule network in cells, which is crucial for mitotic cell division, thereby inhibiting the proliferation of cancer cells.[3] The semi-synthesis of docetaxel typically commences from 10-deacetylbaccatin III (10-DAB), a naturally occurring precursor extracted from the needles of the European yew tree (Taxus baccata).[1] A critical aspect of this multi-step synthesis is the strategic use of protecting groups to selectively functionalize the various hydroxyl groups on the 10-DAB core.

This document provides a detailed experimental protocol for the synthesis of docetaxel, employing the 2,2,2-trichloroethoxycarbonyl (Troc) group for the protection of the C7 and C10 hydroxyl groups of 10-DAB. The Troc group is advantageous due to its stability under various reaction conditions and its selective removal under mild reductive conditions, which do not affect other sensitive functional groups within the molecule.[4][5]

Overall Synthetic Scheme

The synthesis of 7,10-O-Ditroc docetaxel from 10-deacetylbaccatin III is a three-step process. The first step involves the protection of the C7 and C10 hydroxyl groups of 10-DAB using 2,2,2-trichloroethyl chloroformate (Troc-Cl). The resulting intermediate, 7,10-di-Troc-10-deacetylbaccatin III, is then esterified at the C13 position with the protected docetaxel side chain, (2R,3S)-N-Boc-3-phenylisoserine. The final step is the deprotection of the Troc groups to yield docetaxel.

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 10-Deacetylbaccatin III (10-DAB) | ≥98% | Commercially Available |

| 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | ≥98% | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| (2R,3S)-N-Boc-3-phenylisoserine | ≥98% | Commercially Available |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercially Available |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Zinc dust | <10 µm, ≥98% | Commercially Available |

| Acetic acid | Glacial | Commercially Available |

| Methanol (MeOH) | ACS Grade | Commercially Available |

| Sodium bicarbonate (NaHCO3) | ACS Grade | Commercially Available |

| Sodium chloride (NaCl) | ACS Grade | Commercially Available |

| Magnesium sulfate (MgSO4) | Anhydrous | Commercially Available |

| Silica gel | 230-400 mesh | Commercially Available |

Experimental Protocols

Step 1: Synthesis of 7,10-di-Troc-10-deacetylbaccatin III

Rationale: The C7 and C10 hydroxyl groups of 10-DAB are protected as Troc carbonates to prevent their interference in the subsequent C13 esterification. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Caption: Workflow for the protection of 10-DAB.

Procedure:

-

To a solution of 10-deacetylbaccatin III (1.0 g, 1.84 mmol) in anhydrous pyridine (20 mL) cooled to 0 °C, add 2,2,2-trichloroethyl chloroformate (Troc-Cl, 0.76 mL, 5.52 mmol, 3.0 equiv.) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of hexane/ethyl acetate (1:1).

-

Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (from 3:1 to 1:1) to afford 7,10-di-Troc-10-deacetylbaccatin III as a white solid.

Expected Yield: 80-90%

Step 2: Esterification of 7,10-di-Troc-10-deacetylbaccatin III

Rationale: The C13 hydroxyl group of the protected 10-DAB is esterified with the protected docetaxel side chain, (2R,3S)-N-Boc-3-phenylisoserine. DCC is used as a coupling agent to activate the carboxylic acid of the side chain, and DMAP serves as a catalyst for the esterification.[6][7][8]

Procedure:

-

To a solution of 7,10-di-Troc-10-deacetylbaccatin III (1.0 g, 1.12 mmol) and (2R,3S)-N-Boc-3-phenylisoserine (0.62 g, 2.24 mmol, 2.0 equiv.) in anhydrous toluene (25 mL), add DMAP (0.14 g, 1.12 mmol, 1.0 equiv.) and DCC (0.46 g, 2.24 mmol, 2.0 equiv.).

-

Heat the reaction mixture to 70 °C and stir for 4 hours.

-

Monitor the reaction by TLC (hexane/ethyl acetate, 1:1).

-

After completion, cool the reaction mixture to room temperature and filter to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate (50 mL) and wash with 5% aqueous HCl (2 x 25 mL), saturated aqueous NaHCO3 solution (25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 7,10-di-Troc-docetaxel.

Expected Yield: 60-70%

Step 3: Deprotection of 7,10-di-Troc-Docetaxel

Rationale: The Troc protecting groups are removed by zinc-mediated reduction in the presence of acetic acid.[4][5] This method is highly selective for the Troc group and does not affect the Boc protecting group on the side chain or the ester linkages.

Procedure:

-

Dissolve 7,10-di-Troc-docetaxel (1.0 g, 0.86 mmol) in a mixture of methanol (20 mL) and acetic acid (20 mL).

-

Add activated zinc dust (1.12 g, 17.2 mmol, 20 equiv.) to the solution.

-

Heat the mixture at 60 °C for 30 minutes, monitoring the reaction by TLC (hexane/ethyl acetate, 1:2).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL), saturated aqueous NaHCO3 solution (2 x 25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude docetaxel by column chromatography on silica gel using a mobile phase of dichloromethane/methanol (98:2) to give the final product as a white solid.

Expected Yield: 85-95%

Characterization and Purity Analysis

The purity of the final docetaxel product should be assessed by High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[2][9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.[2]

-

Expected Purity: ≥99%

The structure of the synthesized docetaxel should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared with the data of a reference standard.

References

-

Troc Protecting Group: Troc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

- WO2008054233A2 - Process for the preparation of docetaxel - Google P

-

Coadministration of Polymeric Conjugates of Docetaxel and Cyclopamine Synergistically Inhibits Orthotopic Pancreatic Cancer Growth and Metastasis - NIH. (URL: [Link])

- EP0941219B1 - Intermediate for use in docetaxel synthesis and production method therefor - Google P

-

Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III - European Patent Office - Googleapis.com. (URL: [Link])

-

Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - NIH. (URL: [Link])

-

Column Chromatography As A Tool For Purification. (URL: [Link])

-

Troc Protecting Group | Chem-Station Int. Ed. (URL: [Link])

-

Identification of Docetaxel as a Potential Drug to Promote HDL Biogenesis - Frontiers. (URL: [Link])

-